molecular formula C16H13Cl2N3O3 B2814971 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide CAS No. 477851-55-1

3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide

Cat. No.: B2814971
CAS No.: 477851-55-1
M. Wt: 366.2
InChI Key: WVJNRGUUPHPYKK-OCKHKDLRSA-N
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Description

3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide is a chemical compound with the molecular formula C16H13Cl2N3O3 It is known for its unique structure, which includes an anilinocarbonyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide typically involves the reaction of an anilinocarbonyl derivative with a dichlorophenyl-substituted amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like refluxing and purification through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s consistency and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)acetamide
  • 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)butanamide

Uniqueness

Compared to similar compounds, 3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide stands out due to its specific structural features and reactivity.

Properties

IUPAC Name

[(Z)-[3-(2,4-dichloroanilino)-3-oxopropylidene]amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c17-11-6-7-14(13(18)10-11)21-15(22)8-9-19-24-16(23)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJNRGUUPHPYKK-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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